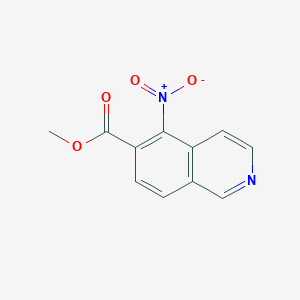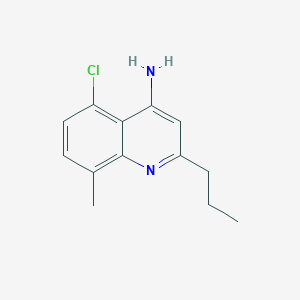
6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide is a heterocyclic organic compound characterized by the presence of a quinoline ring substituted with fluorine, hydroxyl, methyl, and carbohydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 6-Fluoro-4-hydroxy-8-methylquinoline.
Carbohydrazide Formation:
Purification: The product is purified using recrystallization techniques to obtain the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbohydrazide group can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that include:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interaction with DNA: Intercalating into DNA strands, affecting replication and transcription processes.
Fluorescence Quenching: Acting as a fluorescent probe, its interaction with other molecules can result in fluorescence quenching, which is useful in various analytical applications.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-4-hydroxy-2-methylquinoline: Similar structure but lacks the carbohydrazide group.
4-Hydroxy-8-methylquinoline-3-carbohydrazide: Similar structure but lacks the fluorine atom.
8-Methylquinoline-3-carbohydrazide: Similar structure but lacks both the fluorine and hydroxyl groups.
Uniqueness
6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide is unique due to the combination of its substituents, which confer distinct chemical properties and potential applications. The presence of the fluorine atom enhances its stability and reactivity, while the carbohydrazide group provides additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C11H10FN3O2 |
|---|---|
Molecular Weight |
235.21 g/mol |
IUPAC Name |
6-fluoro-8-methyl-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H10FN3O2/c1-5-2-6(12)3-7-9(5)14-4-8(10(7)16)11(17)15-13/h2-4H,13H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
AAFHXNQAASOMBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C(C2=O)C(=O)NN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Ethoxyphenyl)methyl]azepane](/img/structure/B11875719.png)


![5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one](/img/structure/B11875738.png)







![2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol](/img/structure/B11875791.png)
![1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B11875792.png)

